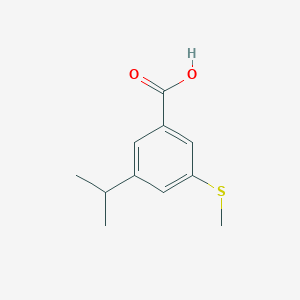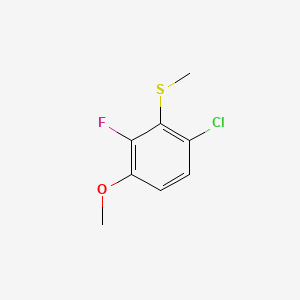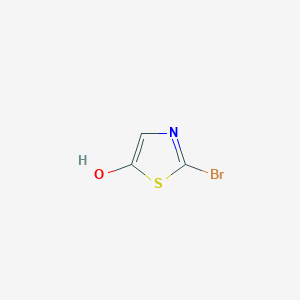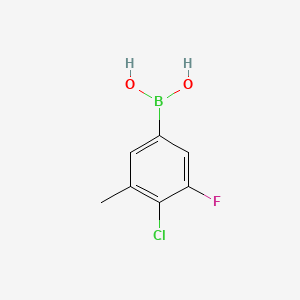
3-Isopropyl-5-(methylthio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5-(methylthio)benzoic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.3 g/mol . This compound is characterized by the presence of an isopropyl group and a methylthio group attached to a benzoic acid core. It is a solid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 3-Isopropyl-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction. In this process, methyl 3,5-dimethoxybenzoate is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid to undergo alkylation, resulting in the formation of this compound . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Isopropyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Isopropyl-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
3-Isopropyl-5-(methylthio)benzoic acid can be compared with other similar compounds such as:
3-Isopropylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties and reactivity.
5-Methylthio-2-nitrobenzoic acid: Contains a nitro group instead of an isopropyl group, leading to different applications and reactivity.
3-Isopropyl-4-methylbenzoic acid: The position of the methyl group differs, affecting its chemical behavior.
The uniqueness of this compound lies in its specific functional groups and their positions on the aromatic ring, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-methylsulfanyl-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C11H14O2S/c1-7(2)8-4-9(11(12)13)6-10(5-8)14-3/h4-7H,1-3H3,(H,12,13) |
InChI Key |
QNQIFBNGHWFDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)

![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)






![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
